molecular formula C5H8N2OS B064693 2-(2-Aminothiazol-4-yl)ethanol CAS No. 174666-17-2

2-(2-Aminothiazol-4-yl)ethanol

Cat. No. B064693
M. Wt: 144.2 g/mol
InChI Key: UMRNCFRWUPCKPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "2-(2-Aminothiazol-4-yl)ethanol" often involves catalyst-free, multicomponent reactions. An efficient, catalyst-free synthesis method has been developed for derivatives using 2-aminothiazole and other reactants in aqueous ethanol media. This method is noted for its green chemistry credentials, including metal-free synthesis, faster reaction times, and high product yields without the need for column chromatography (Ibberson et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various methods, including X-ray diffraction. For instance, the crystal structure of an ethanol solvate derivative of 2-aminothiazole was determined, showing a monoclinic system with extensive intermolecular hydrogen bonds, contributing to its stability and potential interactions (He et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving "2-(2-Aminothiazol-4-yl)ethanol" derivatives can lead to the formation of compounds with fungicidal properties. For instance, one study explored the multicomponent condensation of monoethanolamine with formaldehyde and SH-acids, yielding heterocycles with notable fungicidal activity (Akhmetova et al., 2014).

Physical Properties Analysis

The solubility of related compounds in various solvents has been measured, showing significant solubility in water and alcoholic solvents. Such analyses are crucial for understanding the compound's behavior in different environments and for pharmaceutical formulation purposes (Zhou et al., 2011).

Chemical Properties Analysis

The chemical properties of "2-(2-Aminothiazol-4-yl)ethanol" and its derivatives have been extensively studied, including their antimicrobial and antifungal activities. These properties are particularly relevant for the development of new therapeutics and the study of their mechanisms of action (Karuvalam et al., 2012).

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives

    • Application: 2-aminothiazole has been used in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .
    • Method: The synthesis involves a catalyst-free multicomponent reaction employing 2-aminothiazole, N′, N′-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80 °C in an aqueous ethanol medium .
    • Results: The synthesized compounds were analyzed against the HepG2 cell line. Some compounds showed good anti-proliferative effects on HepG2 cells. Furthermore, the antioxidant activity of all compounds was determined using ABTS and DPPH scavenging assays .
  • Inhibition of Biofilm Formation

    • Application: Coumarin-6-sulfonyl chloride and 6-aminocoumarin have been reacted with different small heterocycle moieties to synthesize new hybrid coumarin-heterocycles .
    • Method: The biological efficacy of the new compounds was evaluated towards their ability to inhibit biofilm formation and their anti-inflammatory properties .
    • Results: Some compounds showed significant MIC and MBC values against S. aureus, E. coli, C. albicans, and methicillin-resistant S. aureus (MRSA). One compound exhibited potent antibiofilm activity with IC50 of 60, 133.32, and 19.67 μg/mL against S. aureus, E. coli, and MRSA, respectively .
  • Solubility Studies

    • Application: The solubility of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, a pharmaceutical intermediate compound, in various solvents has been studied .
    • Method: The solubility data was obtained using a laser monitoring technique .
    • Results: The results provide valuable information about the solubility of the compound in different solvents at different temperatures .

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRNCFRWUPCKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578858
Record name 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminothiazol-4-yl)ethanol

CAS RN

174666-17-2
Record name 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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